molecular formula C31H40N2O6 B1262492 3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester

3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester

Cat. No. B1262492
M. Wt: 536.7 g/mol
InChI Key: QDGYMWPBIKSABL-DHIFEGFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester is an organonitrogen compound, an organooxygen compound and a tert-butyl ester. It derives from an alpha-amino acid.

Scientific Research Applications

Biodegradation in Soil and Groundwater

A comprehensive review by Thornton et al. (2020) examines the biodegradation and environmental fate of ethyl tert-butyl ether (ETBE) in soil and groundwater. The study identifies microorganisms capable of degrading ETBE aerobically as a carbon and energy source or through cometabolism using alkanes as growth substrates. The biodegradation process involves the hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to the formation of various intermediates like acetaldehyde, tert-butyl acetate (TBAc), tert-butyl alcohol (TBA), 2-hydroxy-2-methyl-1-propanol (MHP), and 2-hydroxyisobutyric acid (2-HIBA). The paper highlights the ether structure and slow degradation kinetics of ETBE, which may result in slow cell growth and low biomass yields. Additionally, it discusses the genes facilitating the transformation of ETBE, including ethB (within the ethRABCD cluster) and alkB-encoding alkane hydroxylases. The presence of co-contaminants in the environment may either limit or enhance the aerobic biodegradation of ETBE through preferential metabolism and consumption of available dissolved oxygen or through cometabolism (Thornton et al., 2020).

Environmental Occurrence and Fate of Parabens

Haman et al. (2015) discuss the occurrence, fate, and behavior of parabens in aquatic environments. Parabens, due to their preservative properties, are extensively used in foodstuffs, cosmetics, and pharmaceutical drugs. Despite their biodegradability, parabens are ubiquitous in surface water and sediments, likely due to continuous environmental introduction. The paper also covers the reactivity of parabens, especially their potential to form chlorinated by-products in the presence of free chlorine. These chlorinated parabens have been detected in various environmental settings, but their impact and toxicity are not yet fully understood, necessitating further research (Haman et al., 2015).

properties

Product Name

3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester

Molecular Formula

C31H40N2O6

Molecular Weight

536.7 g/mol

IUPAC Name

tert-butyl 3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-4-(piperidine-1-carbonyl)-5H-1,3-oxazol-4-yl]propanoate

InChI

InChI=1S/C31H40N2O6/c1-30(2,3)39-26(35)17-18-31(29(36)33-19-8-5-9-20-33)27(23-11-6-4-7-12-23)38-28(32-31)24-13-15-25(16-14-24)37-22-10-21-34/h4,6-7,11-16,27,34H,5,8-10,17-22H2,1-3H3/t27-,31-/m0/s1

InChI Key

QDGYMWPBIKSABL-DHIFEGFHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@]1([C@@H](OC(=N1)C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3)C(=O)N4CCCCC4

Canonical SMILES

CC(C)(C)OC(=O)CCC1(C(OC(=N1)C2=CC=C(C=C2)OCCCO)C3=CC=CC=C3)C(=O)N4CCCCC4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester
Reactant of Route 3
3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester
Reactant of Route 6
3-[(4S,5S)-2-[4-(3-hydroxypropoxy)phenyl]-4-[oxo(1-piperidinyl)methyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester

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